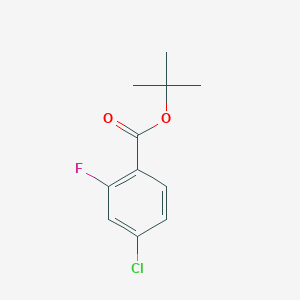

tert-Butyl 4-chloro-2-fluorobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-chloro-2-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClFO2/c1-11(2,3)15-10(14)8-5-4-7(12)6-9(8)13/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVGOSBIYTOJPTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=C(C=C1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70650490 | |

| Record name | tert-Butyl 4-chloro-2-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

941294-14-0 | |

| Record name | tert-Butyl 4-chloro-2-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to tert-Butyl 4-chloro-2-fluorobenzoate

Abstract

This technical guide provides a comprehensive overview of tert-Butyl 4-chloro-2-fluorobenzoate, a key chemical intermediate in the fields of pharmaceutical development and fine chemical synthesis. The document elucidates its chemical and physical properties, details a standard synthesis protocol with mechanistic insights, explores its strategic applications in drug discovery, and outlines critical safety and handling procedures. Designed for researchers, scientists, and professionals in drug development, this guide synthesizes technical data with practical, field-proven insights to facilitate its effective and safe utilization in a laboratory and industrial context.

Core Compound Identification and Properties

This compound is a substituted aromatic carboxylic acid ester. The strategic placement of chloro and fluoro groups on the benzene ring, combined with the bulky tert-butyl ester, makes it a valuable and versatile building block in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 941294-14-0 | [1] |

| Molecular Formula | C₁₁H₁₂ClFO₂ | [1] |

| Molecular Weight | 230.66 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 266.3 ± 20.0 °C (Predicted) | [2] |

| Density | 1.194 ± 0.06 g/cm³ (Predicted) | [2] |

| Storage Temperature | 2-8°C | [2] |

Synthesis Protocol and Mechanistic Rationale

The most common and industrially scalable method for synthesizing this compound is through the esterification of 4-chloro-2-fluorobenzoic acid. This process is favored for its high yield and purity.

Causality of Experimental Choices

-

Starting Material: 4-chloro-2-fluorobenzoic acid (CAS 446-30-0) is the logical precursor, providing the core aromatic structure with the required halogen substituents.[3] Its purity is critical for the final product's quality.

-

Esterifying Agent: Tert-butanol is used to introduce the tert-butyl group. This group serves as an excellent protecting group for the carboxylic acid. Its steric bulk prevents it from being easily hydrolyzed under neutral or basic conditions, yet it can be readily removed under acidic conditions (e.g., with trifluoroacetic acid) due to the formation of the stable tert-butyl carbocation. This selective deprotection is a cornerstone of modern synthetic strategy.[4][5]

-

Catalyst: An acid catalyst, such as sulfuric acid, is employed to protonate the carbonyl oxygen of the benzoic acid, thereby activating the carbonyl carbon for nucleophilic attack by the hydroxyl group of tert-butanol.

-

Solvent and Conditions: The reaction is often performed under reflux to ensure it proceeds to completion. The choice of a suitable solvent depends on the specific scale and workup procedure.

Experimental Workflow: Synthesis of this compound

Below is a detailed, step-by-step methodology for the synthesis.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloro-2-fluorobenzoic acid in an excess of tert-butanol.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching and Extraction: After cooling to room temperature, slowly pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid. Extract the aqueous layer multiple times with a suitable organic solvent, such as ethyl acetate.

-

Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography or distillation to yield pure this compound.

Visualization of Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Applications in Drug Discovery and Organic Synthesis

The utility of this compound in drug discovery stems from its role as a versatile intermediate.[6] The different functional groups on the molecule provide specific "handles" for chemists to build more complex molecular architectures.

-

Pharmaceutical Building Block: This compound is a key starting material for synthesizing a wide range of biologically active molecules.[6][7] The presence of both chlorine and fluorine atoms is particularly significant in medicinal chemistry.

-

Cross-Coupling Reactions: The chloro-substituent can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig amination). This allows for the precise and controlled formation of new carbon-carbon or carbon-heteroatom bonds, a fundamental strategy in constructing the core scaffolds of modern pharmaceuticals.

-

Modulation of Physicochemical Properties: The fluorine atom is a bioisostere for a hydrogen atom but possesses unique electronic properties. Its incorporation into a drug candidate can significantly improve metabolic stability, binding affinity, and lipophilicity, thereby enhancing the overall pharmacokinetic and pharmacodynamic profile of the final drug.[6]

-

Protecting Group Strategy: As previously mentioned, the tert-butyl ester is a robust protecting group that allows chemists to perform reactions on other parts of the molecule without affecting the carboxylic acid moiety.

Logical Role as a Chemical Intermediate

Caption: Role of the compound as a key intermediate in complex synthesis.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The information provided here is a synthesis of standard safety data sheets (SDS).

Hazard Identification and Precautionary Measures

While specific GHS classifications for this exact compound are not universally aggregated, related compounds like tert-Butyl 4-bromo-2-fluorobenzoate are classified with warnings for skin irritation, serious eye irritation, and potential respiratory irritation.[8] Therefore, similar precautions should be rigorously applied.

Table 2: Safety and Handling Protocols

| Aspect | Recommendation | Justification & Source |

| Personal Protective Equipment (PPE) | Wear protective gloves (e.g., nitrile rubber), safety glasses with side-shields or goggles, and a lab coat. | To prevent skin and eye contact, which can cause irritation.[9][10] |

| Handling | Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing vapors or mists. | To prevent respiratory irritation and inhalation exposure.[9][11] |

| Fire Safety | Use non-sparking tools. Prevent fire caused by electrostatic discharge. | While not highly flammable, standard precautions for organic chemicals should be taken.[9] |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. Recommended storage is at 2-8°C. | To maintain chemical stability and prevent degradation.[2] |

| Spill & Disposal | Absorb spills with inert material (e.g., vermiculite, sand) and place in a suitable container for disposal. Dispose of contents/container to an approved waste disposal plant. | To prevent environmental contamination and ensure safe cleanup.[10][12] |

Conclusion

This compound (CAS: 941294-14-0) is a strategically designed chemical intermediate of significant value to the pharmaceutical and chemical industries. Its synthesis is straightforward, and its unique combination of a selectively removable protecting group and halogenated handles for cross-coupling reactions makes it an indispensable tool for the construction of complex, biologically active molecules. Adherence to strict safety protocols is mandatory for its handling and storage to mitigate potential risks. This guide provides the foundational knowledge for researchers to confidently and safely incorporate this versatile building block into their synthetic programs.

References

- ChemicalBook.t-Butyl 4-chloro-2-fluorobenzoate synthesis.

- ECHEMI.t-Butyl 4-chloro-2-fluorobenzoate SDS, 941294-14-0 Safety Data Sheets.

- Sinfoo Biotech.t-butyl 4-chloro-2-fluorobenzoate, (CAS# 941294-14-0).

- ChemicalBook.tert-Butyl2-chloro-4-fluoroBenzoate CAS#: 911314-43-7.

- Thermo Fisher Scientific.SAFETY DATA SHEET.

- Chem-Impex.tert-Butyl 4-amino-2-fluorobenzoate.

- Apollo Scientific.4-Chloro-2-fluorobenzyl alcohol Safety Data Sheet.

- AK Scientific, Inc.tert-Butyl 4-bromo-2-fluorobenzoate Safety Data Sheet.

- NINGBO INNO PHARMCHEM CO.,LTD.Exploring the Synthesis and Applications of Tert-Butyl 4-(chloromethyl)benzoate.

- NINGBO INNO PHARMCHEM CO.,LTD.The Crucial Role of 4-Chloro-2-fluorobenzoic Acid (CAS 446-30-0) in Chemical Innovation.

- PubChem.tert-Butyl 4-bromo-2-fluorobenzoate.

- PubMed.Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities.

- PubMed Central.Metabolically Stable tert-Butyl Replacement.

Sources

- 1. t-butyl 4-chloro-2-fluorobenzoate,(CAS# 941294-14-0)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 2. tert-Butyl2-chloro-4-fluoroBenzoate CAS#: 911314-43-7 [m.chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. nbinno.com [nbinno.com]

- 8. tert-Butyl 4-bromo-2-fluorobenzoate | C11H12BrFO2 | CID 46738774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

- 10. aksci.com [aksci.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to tert-Butyl 4-chloro-2-fluorobenzoate

Introduction

tert-Butyl 4-chloro-2-fluorobenzoate is a halogenated aromatic ester of significant interest in the fields of medicinal chemistry and organic synthesis. Its utility primarily lies in its role as a versatile building block for the construction of more complex molecular architectures, particularly in the development of novel pharmaceutical agents and agrochemicals. The presence of chlorine and fluorine atoms on the benzene ring imparts unique electronic properties and metabolic stability to derivatives, while the tert-butyl ester group serves as a sterically hindered protecting group for the carboxylic acid functionality. This guide provides a comprehensive overview of the physical properties, synthesis, spectroscopic characteristics, and safety protocols for this compound, intended for researchers and professionals in drug development and chemical synthesis.

Compound Identification and Core Physical Properties

This compound is identified by the CAS number 941294-14-0.[1][2][3] Its molecular structure consists of a benzoic acid core substituted with a chlorine atom at the 4-position and a fluorine atom at the 2-position, with the carboxyl group esterified with a tert-butyl group.

Table 1: Core Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 941294-14-0 | [1][2][3] |

| Molecular Formula | C₁₁H₁₂ClFO₂ | [1][3] |

| Molecular Weight | 230.66 g/mol | [3] |

| Appearance | Colorless to light yellow liquid (Predicted) | [4] |

| Boiling Point | Not explicitly available; Predicted for isomer (2-chloro-4-fluoro): 266.3±20.0 °C | [4] |

| Density | Not explicitly available; Predicted for isomer (2-chloro-4-fluoro): 1.194±0.06 g/cm³ | [4] |

| Storage Temperature | 2-8°C is recommended for the isomer, suggesting similar storage for the title compound. | [4] |

Note: Experimental physical properties for this compound are not widely published. Data for the isomer, tert-Butyl 2-chloro-4-fluorobenzoate (CAS 911314-43-7), are provided for estimation.

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the esterification of its parent carboxylic acid, 4-chloro-2-fluorobenzoic acid. This reaction is typically acid-catalyzed and involves the reaction with a source of tert-butanol.

Synthesis Workflow

The synthesis process can be visualized as a two-stage process, starting from the synthesis of the precursor carboxylic acid, followed by its esterification.

Caption: Synthesis workflow for this compound.

Experimental Protocol: Esterification of 4-chloro-2-fluorobenzoic acid

This protocol is a standard procedure for the synthesis of tert-butyl esters from carboxylic acids.

Materials:

-

4-chloro-2-fluorobenzoic acid

-

tert-Butanol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-chloro-2-fluorobenzoic acid (1 equivalent) in a suitable solvent such as dichloromethane. Add an excess of tert-butanol (3-5 equivalents).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the reaction mixture while stirring.

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel to yield the final product.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

-

tert-Butyl group: A characteristic singlet peak is expected around δ 1.5-1.6 ppm, integrating to 9 protons.

-

Aromatic protons: The three protons on the benzene ring will appear in the aromatic region (δ 7.0-8.0 ppm). Due to the substitution pattern, they will exhibit complex splitting patterns (doublets or doublet of doublets) arising from coupling with each other and with the fluorine atom.

¹³C NMR Spectroscopy

-

tert-Butyl group: Two signals are expected for the tert-butyl group: one for the quaternary carbon around δ 80-85 ppm and one for the three equivalent methyl carbons around δ 28-30 ppm.

-

Ester carbonyl: The carbonyl carbon of the ester group will appear around δ 160-165 ppm.

-

Aromatic carbons: Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the electron-withdrawing effects of the chlorine and fluorine substituents. The carbon attached to the fluorine will show a large one-bond C-F coupling constant.

¹⁹F NMR Spectroscopy

A single resonance is expected for the fluorine atom, likely appearing as a multiplet due to coupling with the adjacent aromatic protons.

Infrared (IR) Spectroscopy

-

C=O stretch: A strong absorption band characteristic of the ester carbonyl group is expected in the range of 1720-1740 cm⁻¹.

-

C-O stretch: A strong band for the C-O single bond of the ester will be present in the 1150-1250 cm⁻¹ region.

-

C-H stretch (sp³): Absorption bands corresponding to the C-H stretching of the tert-butyl group will be observed just below 3000 cm⁻¹.

-

C-H stretch (sp²): Aromatic C-H stretching will appear above 3000 cm⁻¹.

-

C-Cl and C-F stretches: These will be found in the fingerprint region (below 1400 cm⁻¹).

Mass Spectrometry (MS)

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be expected at m/z 230. A characteristic fragmentation pattern would involve the loss of the tert-butyl group (C₄H₉, 57 Da) to give a prominent peak at m/z 173. The isotopic pattern of the chlorine atom (³⁵Cl:³⁷Cl ratio of approximately 3:1) would be observable for chlorine-containing fragments.

Safety and Handling

Based on the Safety Data Sheet (SDS) for this compound, the following safety precautions should be observed.[5][6]

Table 2: Hazard and Precautionary Information

| Category | Information |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P264: Wash skin thoroughly after handling.P271: Use only outdoors or in a well-ventilated area.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Personal Protective Equipment (PPE) | Safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat should be worn. Work should be conducted in a well-ventilated fume hood. |

Applications in Research and Development

This compound is a valuable intermediate in organic synthesis. The tert-butyl ester group provides steric protection, allowing for selective reactions at other positions of the molecule. It can be readily deprotected under acidic conditions to reveal the carboxylic acid, which can then undergo further transformations. The chloro and fluoro substituents make the aromatic ring susceptible to nucleophilic aromatic substitution reactions and provide sites for cross-coupling reactions, enabling the synthesis of a wide array of complex molecules with potential biological activity.

References

-

Chemie.space. (n.d.). 941294-14-0 4-chloro-2-fluorobenzoate de t-butyle. Retrieved from [Link]

-

JZCHEM. (n.d.). This compound. Retrieved from [Link]

-

Molbase. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). Tert-butyl 2-chloro-4-fluorobenzoate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Retrieved from [Link]

- Google Patents. (n.d.). CN114790134A - Method for synthesizing 2-chloro-4-fluorobenzoic acid through Meerwein arylation reaction.

Sources

- 1. arctomsci.com [arctomsci.com]

- 2. t-Butyl 4-chloro-2-fluorobenzoate | 941294-14-0 [chemicalbook.com]

- 3. t-butyl 4-chloro-2-fluorobenzoate,(CAS# 941294-14-0)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 4. tert-Butyl2-chloro-4-fluoroBenzoate CAS#: 911314-43-7 [m.chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. chemicalbook.com [chemicalbook.com]

A-Z Guide to tert-Butyl 4-chloro-2-fluorobenzoate: Synthesis, Properties, and Handling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

tert-Butyl 4-chloro-2-fluorobenzoate is a key building block in modern medicinal chemistry and organic synthesis. Its unique substitution pattern—featuring a bulky tert-butyl ester protecting group and halogen atoms that allow for diverse downstream modifications—makes it a valuable intermediate in the synthesis of complex pharmaceutical agents. This guide provides a comprehensive overview of its chemical properties, established synthetic protocols, analytical characterization, and critical safety and handling procedures to ensure its effective and safe utilization in a laboratory setting.

Core Physicochemical Properties

Understanding the fundamental properties of a reagent is the first step toward its successful application. The molecular characteristics of this compound dictate its reactivity, solubility, and handling requirements.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂ClFO₂ | [1] |

| Molecular Weight | 230.66 g/mol | [1] |

| CAS Number | 941294-14-0 | |

| Appearance | White to off-white crystalline powder or solid | |

| Purity | Typically ≥97% | |

| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Methanol) |

Synthesis and Mechanism

The primary route to this compound involves the esterification of its corresponding carboxylic acid, 4-chloro-2-fluorobenzoic acid. This precursor is synthesized from 2-fluoro-4-chlorotoluene. The choice of a tert-butyl ester is strategic; it serves as a robust protecting group for the carboxylic acid functionality, which is stable under many reaction conditions but can be selectively removed under acidic conditions.

2.1 Synthesis of the Precursor: 4-Chloro-2-fluorobenzoic Acid

A common industrial method involves the oxidation of 2-fluoro-4-chlorotoluene. This reaction is often catalyzed by a cobalt-based catalyst in the presence of a bromide source and oxygen.[2]

-

Rationale : This method provides a direct and efficient route to the carboxylic acid from a readily available starting material. The use of oxygen as the oxidant makes it a greener chemical process.[2]

2.2 Esterification Protocol

The esterification of 4-chloro-2-fluorobenzoic acid to form the tert-butyl ester is typically achieved by reacting the acid with a tert-butylating agent.

Step-by-Step Protocol:

-

Reaction Setup : In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-chloro-2-fluorobenzoic acid in an anhydrous aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Reagent Addition : Add a suitable tert-butylating agent. A common and effective method is the use of di-tert-butyl dicarbonate (Boc)₂O in the presence of a catalytic amount of a base such as 4-(Dimethylamino)pyridine (DMAP).

-

Reaction Monitoring : Stir the reaction mixture at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

-

Work-up and Purification : Upon completion, the reaction is quenched with a mild aqueous acid (e.g., saturated ammonium chloride solution). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield pure this compound.

Diagram of Synthetic Workflow

Caption: Synthetic pathway from starting material to the final product.

Applications in Drug Discovery

The utility of this compound lies in its capacity to serve as a scaffold for building more complex molecules. Halogenated aromatic compounds are prevalent in pharmaceuticals, and the chlorine and fluorine atoms on this molecule offer distinct handles for further chemical transformations, such as cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[3]

The presence of chlorine is a key feature in many FDA-approved drugs, contributing to improved metabolic stability and binding affinity.[3] This intermediate can be a precursor to compounds investigated for a range of therapeutic areas. For instance, similar fluorinated and chlorinated benzoic acid derivatives have been used in the development of inhibitors for enzymes like Stearoyl-CoA desaturase 1 (SCD1), which are targets for metabolic diseases such as obesity.[4]

Analytical Characterization

Confirming the identity and purity of this compound is crucial before its use in synthesis. A combination of spectroscopic techniques is employed for this purpose.[5][6][7]

4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR : The proton NMR spectrum will provide characteristic signals for the aromatic protons and the highly shielded singlet for the nine equivalent protons of the tert-butyl group. The aromatic signals will show splitting patterns consistent with the substitution on the benzene ring.

-

¹³C NMR : The carbon NMR will show distinct peaks for the carbonyl carbon of the ester, the quaternary carbon of the tert-butyl group, the methyl carbons, and the aromatic carbons. The carbons bonded to fluorine will exhibit characteristic coupling (C-F coupling).

4.2 Infrared (IR) Spectroscopy

The IR spectrum is used to identify key functional groups.[8]

-

C=O Stretch : A strong absorption band is expected in the region of 1715-1730 cm⁻¹, characteristic of the carbonyl group in an ester.

-

C-O Stretch : A strong band in the 1250-1300 cm⁻¹ region corresponding to the C-O stretch of the ester.

-

Aromatic C-H and C=C Stretches : Bands corresponding to the aromatic ring will also be present.

4.3 Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of 230.66. Additionally, an M+2 peak with approximately one-third the intensity of the M+ peak will be observed, which is a characteristic isotopic pattern for compounds containing one chlorine atom.

Diagram of Analytical Workflow

Caption: Standard analytical workflow for compound characterization.

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound.

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling this compound.[9]

-

Ventilation : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[10]

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible substances such as strong oxidizing agents and strong bases.[9][11]

-

Fire Safety : Keep away from heat, sparks, and open flames. Use non-sparking tools. In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish.[11]

-

First Aid Measures :

-

Skin Contact : If on skin, wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[12]

-

Eye Contact : In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[9][12]

-

Inhalation : If inhaled, remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[9][12]

-

Ingestion : If swallowed, rinse the mouth and call a physician immediately.[12]

-

-

Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12]

Conclusion

This compound is a versatile and valuable reagent in the arsenal of the modern synthetic chemist. Its well-defined properties, accessible synthesis, and potential for diverse chemical transformations make it a cornerstone for the development of novel molecular entities, particularly in the pharmaceutical industry. A thorough understanding of its synthesis, characterization, and safe handling procedures, as outlined in this guide, is essential for its effective and responsible use in research and development.

References

- Safety D

- Safety Data Sheet. (2025, December 18). 1-Butanone, 4-chloro-1-(4-fluorophenyl)-.

- AK Scientific, Inc. (n.d.).

- Sigma-Aldrich. (2025, November 6).

- Al-Ostath, A., et al. (2025).

- Google Patents. (2025, March 4). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

- Google Patents. (2008, December 5).

-

PubChem. (n.d.). Tert-butyl 4-amino-2-chloro-6-fluorobenzoate. Retrieved from [Link]

-

Pathare, R. S., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved from [Link]

-

ChemComplete. (2020, April 4). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 9 [Video]. YouTube. Retrieved from [Link]

- BenchChem. (2025). Spectroscopic Profile of 4-Methylbenzoic Acid Butyl Ester: A Technical Guide.

-

Leah4sci. (2013, January 22). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry [Video]. YouTube. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Spectroscopy Problems. Retrieved from [Link]

-

Tony St John. (2015, August 12). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra [Video]. YouTube. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 4-Chloro-2-fluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. youtube.com [youtube.com]

- 9. aksci.com [aksci.com]

- 10. echemi.com [echemi.com]

- 11. saunitedinitiatorsprod.blob.core.windows.net [saunitedinitiatorsprod.blob.core.windows.net]

- 12. fishersci.com [fishersci.com]

spectroscopic data for tert-Butyl 4-chloro-2-fluorobenzoate

An In-depth Technical Guide to the Spectroscopic Characterization of tert-Butyl 4-chloro-2-fluorobenzoate

Abstract

This technical guide provides a comprehensive analysis of the (CAS No. 911314-43-7), a halogenated aromatic ester with significant potential as a building block in medicinal chemistry and materials science. In the absence of publicly available experimental spectra, this document leverages advanced spectroscopic prediction methodologies alongside established analytical principles to present a detailed, instructional characterization. We furnish predicted data and in-depth interpretation for Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each section includes a discussion of the theoretical underpinnings, a validated experimental protocol for data acquisition, and a thorough interpretation of the expected spectral features. This guide is designed to serve as an essential resource for researchers, chemists, and drug development professionals, enabling them to identify, characterize, and utilize this compound with confidence.

Molecular Structure and Physicochemical Properties

This compound is a disubstituted benzoate ester. The strategic placement of the chloro and fluoro groups on the aromatic ring, combined with the sterically demanding tert-butyl ester, imparts unique electronic and physical properties that are valuable in organic synthesis. Understanding its structure is the foundational step for interpreting its spectroscopic output.

-

Molecular Formula: C₁₁H₁₂ClFO₂

-

Molecular Weight: 230.66 g/mol [1]

-

IUPAC Name: this compound

Figure 1: Chemical structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the elucidation of the carbon-hydrogen framework of an organic molecule. For fluorinated compounds, ¹⁹F NMR provides an additional, highly sensitive probe of the molecular environment.[3][4]

Protocol for NMR Data Acquisition

This protocol ensures high-quality, reproducible data for structural verification.

-

Sample Preparation: Accurately weigh ~10-20 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃). Rationale: CDCl₃ is a versatile solvent for non-polar to moderately polar compounds and its residual proton signal (δ ~7.26 ppm) and carbon signal (δ ~77.16 ppm) provide convenient internal references.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS, δ 0.00 ppm) as an internal standard for precise chemical shift calibration.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Place the sample in a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

Spectrometer Tuning: Tune and match the probe for the ¹H, ¹³C, and ¹⁹F nuclei.

-

Locking and Shimming: Lock onto the deuterium signal of the CDCl₃ and perform automated or manual shimming to optimize magnetic field homogeneity.

-

Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence (e.g., zg30). A spectral width of ~16 ppm, an acquisition time of ~2-3 seconds, and a relaxation delay of 2 seconds are typical starting points.

-

¹³C NMR: Acquire a proton-decoupled spectrum (e.g., zgpg30) with a spectral width of ~240 ppm. A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

-

¹⁹F NMR: Acquire a proton-decoupled spectrum with a spectral width of ~200 ppm. CFCl₃ (δ 0.00 ppm) is the standard reference.[5]

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) using appropriate software (e.g., Mnova, TopSpin).

¹H NMR Spectral Analysis (Predicted)

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the tert-butyl group. The aromatic region will be complex due to spin-spin coupling between protons (³JHH) and through-space coupling with the fluorine atom (³JHF, ⁴JHF).

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) | Assignment |

|---|---|---|---|---|

| ~7.85 | dd | 1H | J = 8.8, 6.5 | H-6 |

| ~7.25 | dd | 1H | J = 8.8, 2.0 | H-5 |

| ~7.18 | dd | 1H | J = 10.5, 2.0 | H-3 |

| 1.58 | s | 9H | - | -C(CH₃)₃ |

Interpretation:

-

Aromatic Protons (H-3, H-5, H-6): The electron-withdrawing nature of the ester, chlorine, and fluorine groups deshields these protons, placing them downfield.

-

H-6: Is expected to be the most downfield proton due to its ortho position relative to the ester group. It will appear as a doublet of doublets, coupled to H-5 (³JHH ≈ 8.8 Hz) and the fluorine at C-2 (³JHF ≈ 6.5 Hz).

-

H-5: Will be coupled to H-6 (³JHH ≈ 8.8 Hz) and H-3 (⁴JHH ≈ 2.0 Hz), resulting in a doublet of doublets.

-

H-3: Shows coupling to the adjacent fluorine (³JHF ≈ 10.5 Hz) and a smaller meta-coupling to H-5 (⁴JHH ≈ 2.0 Hz), also appearing as a doublet of doublets.

-

-

tert-Butyl Protons: The nine protons of the tert-butyl group are chemically equivalent and show no coupling to other protons, resulting in a sharp singlet integrated to 9H. Its upfield position (~1.58 ppm) is characteristic of alkyl protons on an ester.

Figure 2: Positional assignments for the predicted ¹H NMR spectrum.

¹³C NMR Spectral Analysis (Predicted)

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments and information about their electronic state. The presence of fluorine will induce splitting of the carbon signals (JCF), which is a powerful diagnostic tool.

Table 2: Predicted ¹³C NMR Data (101 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Coupling (JCF, Hz) | Assignment |

|---|---|---|

| ~163.5 | d, J ≈ 3.0 | C=O |

| ~160.0 | d, J ≈ 255.0 | C-2 |

| ~138.0 | d, J ≈ 9.0 | C-4 |

| ~132.5 | s | C-6 |

| ~127.0 | d, J ≈ 3.5 | C-5 |

| ~120.0 | d, J ≈ 15.0 | C-1 |

| ~118.0 | d, J ≈ 25.0 | C-3 |

| ~82.5 | s | -C (CH₃)₃ |

| ~28.0 | s | -C(C H₃)₃ |

Interpretation:

-

Carbonyl Carbon (C=O): Appears significantly downfield, typical for an ester carbonyl. A small coupling to the fluorine atom (⁴JCF) is expected.

-

Fluorine-Bearing Carbon (C-2): This carbon will exhibit a very large one-bond coupling constant (¹JCF ≈ 255 Hz) and will be shifted downfield due to the direct attachment of the electronegative fluorine.

-

Other Aromatic Carbons: The chemical shifts and C-F coupling constants (²JCF, ³JCF) are diagnostic. C-1, C-3, C-4, and C-5 are all expected to show splitting due to their proximity to the fluorine atom.

-

tert-Butyl Carbons: The quaternary carbon and the three equivalent methyl carbons are found in the upfield aliphatic region and will appear as sharp singlets.

¹⁹F NMR Spectral Analysis (Predicted)

¹⁹F NMR is highly sensitive to the electronic environment. For this molecule, a single fluorine resonance is expected.

-

Predicted Chemical Shift: ~ -110 to -120 ppm (relative to CFCl₃). The exact shift is influenced by the other ring substituents. Aromatic fluorines typically resonate in this region.[5][6]

-

Multiplicity: In a proton-coupled spectrum, this signal would be complex, appearing as a multiplet due to coupling with H-3 (³JHF ≈ 10.5 Hz) and H-6 (³JHF ≈ 6.5 Hz). In a proton-decoupled spectrum, it will be a sharp singlet.

Infrared (IR) Spectroscopy

IR spectroscopy is an effective and rapid method for identifying the functional groups present in a molecule.

Protocol for IR Data Acquisition

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) of the FTIR spectrometer is clean by wiping it with a solvent like isopropanol.

-

Background Scan: Record a background spectrum of the empty ATR crystal. Rationale: This step is crucial as it subtracts the absorbance from atmospheric CO₂ and H₂O, as well as the crystal itself, from the final sample spectrum.

-

Sample Application: Place a small drop of the liquid sample (or a small amount of the solid) directly onto the ATR crystal.

-

Data Acquisition: Lower the ATR press to ensure good contact and collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Processing: The software automatically ratios the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

IR Spectral Interpretation

The IR spectrum will be dominated by strong absorptions corresponding to the ester functional group and vibrations involving the halogen substituents.

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| ~2980 | Medium | C-H stretch | tert-Butyl |

| ~1735 | Strong, Sharp | C=O stretch | Ester |

| ~1600, ~1480 | Medium | C=C stretch | Aromatic Ring |

| ~1260 | Strong | C-O stretch | Ester |

| ~1220 | Strong | C-F stretch | Aryl-Fluoride |

| ~850 | Strong | C-Cl stretch | Aryl-Chloride |

Interpretation:

-

The most prominent peak will be the sharp, intense C=O stretch around 1735 cm⁻¹ , which is a definitive indicator of the ester group.

-

A strong band around 1260 cm⁻¹ is characteristic of the C-O stretching vibration of the tert-butyl ester.

-

The presence of the C-F bond will give rise to a strong absorption in the 1200-1250 cm⁻¹ region.[7]

-

The C-Cl stretch is expected in the fingerprint region, typically around 850 cm⁻¹ .[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering definitive proof of its elemental composition and structure.

Protocol for MS Data Acquisition (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (~100 ppm) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

-

GC Method: Inject 1 µL of the solution into the GC. Use a suitable capillary column (e.g., DB-5ms) and a temperature program that allows for the elution of the compound (e.g., ramp from 100 °C to 250 °C at 10 °C/min).

-

MS Method: Set the EI source energy to 70 eV. Scan a mass range from m/z 40 to 300. Rationale: 70 eV is a standard energy that provides reproducible fragmentation patterns and allows for comparison with spectral libraries.

-

Data Analysis: Analyze the total ion chromatogram (TIC) to find the peak corresponding to the compound and examine its mass spectrum.

MS Spectral Interpretation (EI)

Molecular Ion (M⁺˙):

-

The mass spectrum will show a molecular ion peak at m/z 230 .

-

A crucial diagnostic feature will be the M+2 peak at m/z 232 . Due to the natural abundance of chlorine isotopes (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%), the ratio of the M⁺˙ peak to the M+2 peak will be approximately 3:1 . This isotopic signature is definitive proof of the presence of one chlorine atom.

Key Fragmentation Pathways: The primary fragmentation mechanism in EI-MS for tert-butyl esters is the loss of a neutral isobutylene molecule via a McLafferty-type rearrangement, leading to the corresponding carboxylic acid.

-

Loss of Isobutylene: A major fragment will be observed at m/z 174 , corresponding to the [M - C₄H₈]⁺˙ ion (4-chloro-2-fluorobenzoic acid). This is often the base peak.

-

Loss of tert-Butyl Radical: A significant peak will be present at m/z 173 , resulting from the loss of the tert-butyl radical ([M - C₄H₉]⁺), forming the 4-chloro-2-fluorobenzoyl cation.

-

Loss of CO: The fragment at m/z 173 can further lose carbon monoxide to give a peak at m/z 145 , corresponding to the 4-chloro-2-fluorophenyl cation.

-

tert-Butyl Cation: A prominent peak at m/z 57 corresponding to the stable tert-butyl cation ([C₄H₉]⁺) is expected.

Sources

- 1. scbt.com [scbt.com]

- 2. file.leyan.com [file.leyan.com]

- 3. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biophysics.org [biophysics.org]

- 5. colorado.edu [colorado.edu]

- 6. 19F [nmr.chem.ucsb.edu]

- 7. Benzoyl fluoride [webbook.nist.gov]

- 8. C4H9Cl (CH3)3CCl infrared spectrum of 2-chloro-2-methylpropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of tert-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

A-Z Guide to tert-Butyl 4-chloro-2-fluorobenzoate: A Strategic Building Block for Modern Synthesis

Abstract

tert-Butyl 4-chloro-2-fluorobenzoate has emerged as a uniquely valuable synthetic intermediate, particularly in the realms of pharmaceutical and materials science. Its strategic placement of orthogonal halogen substituents—a fluorine atom susceptible to nucleophilic aromatic substitution and a chlorine atom amenable to palladium-catalyzed cross-coupling—provides a powerful platform for controlled, sequential molecular elaboration. The presence of a sterically demanding tert-butyl ester group offers robust protection of the carboxylic acid functionality, which can be selectively removed under acidic conditions. This guide provides an in-depth examination of the synthesis, reactivity, and application of this versatile building block. We will explore the mechanistic underpinnings of its key transformations, provide field-proven experimental protocols, and illustrate its utility in the strategic construction of complex molecular architectures.

Introduction: The Strategic Value of Halogenated Benzoates in Synthesis

Halogenated aromatic compounds are foundational pillars in organic synthesis, serving as versatile handles for the introduction of molecular complexity. The distinct electronic properties and reactivity profiles of different halogens allow for their selective manipulation, a concept known as "halogen dancing." In medicinal chemistry, the incorporation of chlorine and fluorine atoms into drug candidates is a widely used strategy to modulate pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity.[1]

Introducing this compound: A Versatile Building Block

This compound capitalizes on the differential reactivity of its two halogen atoms. The fluorine atom at the C2 position, activated by the electron-withdrawing carboxylate group, is primed for nucleophilic aromatic substitution (SNAr).[2] Conversely, the chlorine atom at the C4 position is a reliable participant in a wide array of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[3][4] This orthogonal reactivity allows for a stepwise and highly controlled diversification of the aromatic core. The bulky tert-butyl ester not only prevents unwanted side reactions of the carboxylic acid but also can be a crucial element in directing the regioselectivity of certain reactions.[5]

Physicochemical Properties

A clear understanding of the physical and chemical properties of a building block is paramount for its effective use in synthesis.

| Property | Value | Reference |

| CAS Number | 911314-43-7 | [6] |

| Molecular Formula | C₁₁H₁₂ClFO₂ | [6] |

| Molecular Weight | 230.66 g/mol | [6] |

| Appearance | Off-white to light yellow solid | [7] |

| Melting Point | 204-208 °C (for the parent acid) | [8] |

Synthesis of this compound

The most common and direct route to this compound is through the esterification of the corresponding carboxylic acid, 4-chloro-2-fluorobenzoic acid.

Common Synthetic Route: Esterification of 4-chloro-2-fluorobenzoic acid

The esterification can be achieved by reacting 4-chloro-2-fluorobenzoic acid with tert-butanol under acidic conditions.[9] A more controlled method involves the conversion of the carboxylic acid to its acid chloride followed by reaction with potassium tert-butoxide or tert-butanol in the presence of a non-nucleophilic base like pyridine.[10]

Detailed Experimental Protocol: Synthesis via Acid Chloride

This protocol ensures high conversion and minimizes side reactions.

Step 1: Formation of 4-chloro-2-fluorobenzoyl chloride

-

To a stirred solution of 4-chloro-2-fluorobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 5 mL/mmol) under a nitrogen atmosphere, add oxalyl chloride (1.5 eq) dropwise at 0 °C.

-

Add a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the evolution of gas.

-

Once the reaction is complete (as indicated by the cessation of gas evolution), concentrate the mixture under reduced pressure to remove excess oxalyl chloride and solvent. The crude acid chloride is typically used directly in the next step.

Step 2: Esterification with tert-Butanol

-

Dissolve the crude 4-chloro-2-fluorobenzoyl chloride in anhydrous DCM (5 mL/mmol) and cool to 0 °C under a nitrogen atmosphere.

-

In a separate flask, dissolve tert-butanol (1.2 eq) and pyridine (1.5 eq) in anhydrous DCM (2 mL/mmol).

-

Add the tert-butanol/pyridine solution dropwise to the cooled acid chloride solution.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound.

Key Synthetic Transformations and Mechanistic Considerations

The synthetic utility of this compound lies in the selective manipulation of its functional groups.

Orthogonal Reactivity: Nucleophilic Aromatic Substitution (SNAr) at the C2-Fluorine

The fluorine atom is an excellent leaving group in SNAr reactions, a fact that can be counterintuitive given the strength of the C-F bond.[11] The rate-determining step in SNAr is the initial nucleophilic attack on the aromatic ring, which is facilitated by the high electronegativity of fluorine and the electron-withdrawing nature of the ortho-carboxylate group.[2][11]

The SNAr reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[2] The presence of the electron-withdrawing ester group ortho to the fluorine atom is crucial for stabilizing this negatively charged intermediate, thereby lowering the activation energy of the reaction.[11]

-

To a solution of this compound (1.0 eq) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or DMF, add the desired amine nucleophile (1.1-1.5 eq).

-

Add a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0-3.0 eq).

-

Heat the reaction mixture to 80-120 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.

-

After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the product by column chromatography or recrystallization.

Caption: SNAr Experimental Workflow.

Palladium-Catalyzed Cross-Coupling at the C4-Chlorine

The C-Cl bond at the para position is less reactive than corresponding C-Br or C-I bonds but can be effectively activated for cross-coupling reactions using modern palladium catalysts with specialized ligands.[3]

The Suzuki-Miyaura coupling is a robust and widely used method for forming C-C bonds by reacting an organohalide with an organoboron species.[4] This reaction is tolerant of a wide range of functional groups, making it a cornerstone of modern organic synthesis.[12] The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[13]

For the coupling of aryl chlorides, the choice of phosphine ligand is critical. Bulky, electron-rich ligands such as SPhos, XPhos, or tricyclohexylphosphine (PCy₃) are often required to facilitate the challenging oxidative addition of the Pd(0) catalyst into the relatively inert C-Cl bond.[14] The base is also a crucial component, as it activates the boronic acid for transmetalation.[14] Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).

-

In a reaction vessel, combine the product from the SNAr reaction (tert-butyl 2-(amino)-4-chlorobenzoate, 1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (e.g., K₃PO₄, 2.0-3.0 eq).

-

Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed solvent system, such as a mixture of toluene and water or 1,4-dioxane and water.

-

Heat the reaction mixture to 80-110 °C and stir for 6-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent and water.

-

Filter the mixture through a pad of Celite to remove the palladium catalyst.

-

Separate the layers and extract the aqueous layer with the organic solvent.

-

Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the product by column chromatography.

Selective Deprotection of the tert-Butyl Ester

The final step in many synthetic sequences involving this building block is the hydrolysis of the tert-butyl ester to reveal the carboxylic acid. This is typically achieved under acidic conditions.

The bulky tert-butyl group makes the ester resistant to base-mediated hydrolysis. However, it is readily cleaved by strong acids such as trifluoroacetic acid (TFA) in a solvent like DCM.[15] The mechanism involves protonation of the ester carbonyl, followed by the loss of a stable tert-butyl cation, which is then quenched to form isobutylene.[15] Milder conditions, such as using zinc bromide (ZnBr₂) in DCM, can also be employed for substrates with other acid-sensitive functional groups.[16][17]

Applications in Drug Discovery: A Case Study

The orthogonal reactivity of this compound makes it an ideal starting material for the synthesis of complex, highly substituted aromatic compounds, which are common scaffolds in medicinal chemistry.

Synthesis of a Hypothetical Kinase Inhibitor Scaffold

Many kinase inhibitors feature a substituted biaryl core with an adjacent amino group. The synthetic strategy outlined above is perfectly suited for the construction of such scaffolds.

Retrosynthetic Analysis Diagram

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. TERT-BUTYL 4-AMINO-2-FLUOROBENZOATE CAS#: 140373-77-9 [chemicalbook.com]

- 8. buyersguidechem.com [buyersguidechem.com]

- 9. nbinno.com [nbinno.com]

- 10. prepchem.com [prepchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Yoneda Labs [yonedalabs.com]

- 14. Suzuki Coupling [organic-chemistry.org]

- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling with tert-Butyl 4-chloro-2-fluorobenzoate

For Distribution To: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Challenges of Coupling Deactivated Aryl Chlorides

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its capacity to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] While the coupling of aryl bromides and iodides is often straightforward, the use of more abundant and cost-effective aryl chlorides presents a significant hurdle.[3] This is primarily due to the strength of the C-Cl bond, which makes the initial oxidative addition step of the catalytic cycle kinetically challenging.[4][5]

tert-Butyl 4-chloro-2-fluorobenzoate is a particularly relevant substrate in medicinal chemistry and materials science. The fluorine substituent and the bulky tert-butyl ester group introduce further electronic and steric complexities. This guide provides a comprehensive, field-tested protocol for the successful Suzuki coupling of this challenging substrate, delving into the rationale behind each experimental parameter to empower researchers to adapt and troubleshoot their own applications.

The Catalytic Cycle: A Mechanistic Overview

A foundational understanding of the Suzuki-Miyaura catalytic cycle is paramount for successful execution and optimization. The generally accepted mechanism involves three key steps centered around a palladium catalyst.[4][6][7]

Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the aryl chloride, forming a Pd(II) intermediate. This is often the rate-limiting step for aryl chlorides.[6]

-

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid.[6][8]

-

Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the active Pd(0) catalyst.[4]

For challenging substrates like this compound, the choice of catalyst, ligand, base, and solvent system is critical to overcoming the high activation barrier of the oxidative addition step.

Experimental Protocol: Suzuki Coupling of this compound with Phenylboronic Acid

This protocol outlines a robust procedure for the coupling of this compound with phenylboronic acid, a common model system.

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Amount (mg) | Mmol | Equivalents |

| This compound | 230.66 | 231 | 1.0 | 1.0 |

| Phenylboronic Acid | 121.93 | 183 | 1.5 | 1.5 |

| Pd₂(dba)₃ | 915.72 | 18.3 | 0.02 | 0.02 (2 mol% Pd) |

| SPhos | 410.53 | 16.4 | 0.04 | 0.04 |

| K₃PO₄ | 212.27 | 425 | 2.0 | 2.0 |

| 1,4-Dioxane (anhydrous) | - | 5 mL | - | - |

| Water (degassed) | - | 1 mL | - | - |

Reaction Setup and Procedure

Figure 2: General experimental workflow for the Suzuki coupling reaction.

-

Preparation: To a flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add this compound (231 mg, 1.0 mmol), phenylboronic acid (183 mg, 1.5 mmol), and potassium phosphate (425 mg, 2.0 mmol).

-

Inert Atmosphere: Seal the vessel with a rubber septum or cap, and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.

-

Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

-

Degassing: Sparge the resulting suspension with argon for 10-15 minutes to ensure the removal of dissolved oxygen.

-

Catalyst Addition: In a separate vial, weigh tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 18.3 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol) and add them to the reaction mixture under a positive flow of argon.

-

Reaction: Place the sealed vessel in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired biaryl product.

Discussion: Rationale for Experimental Choices

The success of this protocol hinges on the synergistic effect of the chosen reagents and conditions.

-

Palladium Precatalyst (Pd₂(dba)₃): This is a common and relatively air-stable source of Pd(0). In solution, the dba ligands dissociate to generate the active, ligand-coordinated Pd(0) species.

-

Phosphine Ligand (SPhos): The choice of ligand is arguably the most critical factor for coupling aryl chlorides.[9] SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is a member of the Buchwald family of bulky, electron-rich dialkylbiaryl phosphine ligands.[10] These ligands promote the crucial oxidative addition step by stabilizing the resulting Pd(II) complex and accelerating the rate of reductive elimination.[10] The steric bulk of SPhos also favors the formation of the monoligated Pd(0)L species, which is highly reactive towards oxidative addition.[10]

-

Base (K₃PO₄): A moderately strong inorganic base is required to facilitate the transmetalation step by forming the more nucleophilic boronate species.[8] Potassium phosphate is often a good choice as it is strong enough to be effective but generally avoids base-sensitive functional group degradation, such as hydrolysis of the tert-butyl ester.

-

Solvent System (Dioxane/Water): The use of an aqueous-organic solvent mixture is common in Suzuki couplings.[11] Dioxane is an excellent solvent for the organic substrates, while the presence of water aids in the dissolution of the inorganic base and can accelerate the transmetalation step. Thorough degassing is essential as oxygen can oxidize the Pd(0) catalyst, leading to deactivation.

Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | Inactive catalyst (oxygen exposure), insufficient temperature, poor quality reagents. | Ensure rigorous inert atmosphere techniques. Increase reaction temperature in 10 °C increments. Use freshly purchased and properly stored reagents. Consider a different palladium precatalyst or ligand.[12] |

| Protodeboronation | Presence of excess water or protic sources, prolonged reaction time. | Use anhydrous solvents and dry reagents thoroughly. Minimize reaction time once the starting material is consumed. |

| Homocoupling of Boronic Acid | Oxygen contamination, presence of Pd(II) species at the start of the reaction. | Improve degassing procedure. Ensure the use of a high-quality Pd(0) precatalyst. |

| Hydrolysis of Ester | Base is too strong, or reaction temperature is too high for prolonged periods. | Switch to a milder base such as K₂CO₃ or Cs₂CO₃.[13] Reduce reaction temperature or time. |

Safety and Handling

-

Palladium Catalysts: Palladium compounds can be flammable and may cause skin irritation or allergic reactions.[14][15] Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[16][17]

-

Phosphine Ligands: Many phosphine ligands are air-sensitive and can be toxic. Handle under an inert atmosphere.

-

Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Use in a fume hood and avoid inhalation or skin contact.

-

General Precautions: Always consult the Safety Data Sheet (SDS) for each reagent before use.[15][17]

Conclusion

The Suzuki-Miyaura coupling of deactivated aryl chlorides like this compound is a challenging but achievable transformation. Success relies on a rational selection of a highly active catalyst system, typically involving a bulky, electron-rich phosphine ligand, coupled with carefully controlled reaction conditions. This guide provides a robust starting point and the foundational knowledge for researchers to confidently employ this powerful reaction in their synthetic endeavors.

References

-

Wikipedia. Suzuki reaction. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Kühn, M., et al. (2008). Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol. The Journal of Organic Chemistry, 73(13), 5219-5222. [Link]

-

Li, G., et al. (2020). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 18(3), 446-453. [Link]

-

Reddit. (2019). What's the role of the phosphine ligand in Suzuki couplings? r/chemistry. [Link]

-

Caddick, S., et al. (2005). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Tetrahedron, 61(46), 10829-10853. [Link]

-

Goto, K., & Kawashima, T. (2002). A Bowl-Shaped Phosphine as a Ligand in Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides: Effect of the Depth of the Bowl. Organic Letters, 4(22), 3795-3797. [Link]

-

Lidström, P., et al. (2001). Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. Organic Letters, 3(16), 2493-2495. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Bedford, R. B., et al. (2003). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics, 22(5), 1025-1033. [Link]

-

Wang, A., et al. (2014). Suzuki-Miyaura cross-coupling reaction of aryl chlorides with aryl boronic acids catalyzed by a palladium dichloride adduct of N-diphenylphosphanyl-2-aminopyridine. Inorganica Chimica Acta, 411, 129-134. [Link]

-

Bellina, F., & Rossi, R. (2013). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules, 18(7), 7872-7918. [Link]

-

Buchwald, S. L., et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. [Link]

-

Pérez-Temprano, M. H., et al. (2012). Activation of Aryl Chlorides in the Suzuki-Miyaura Reaction by “Ligand-Free” Pd Species through a Homogeneous Catalytic Mechanism. Journal of the American Chemical Society, 134(30), 12624-12634. [Link]

-

Darko, A., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances, 11(48), 30206-30214. [Link]

-

Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561. [Link]

-

ResearchGate. (n.d.). Couplings of aryl chlorides with aryl boronic acids. [Link]

-

Kumar, S., et al. (2007). A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. The Journal of Organic Chemistry, 72(16), 6026-6031. [Link]

-

University of California, Los Angeles - EH&S. (2017). Standard Operating Procedure: Palladium. [Link]

-

Gemoets, H. P. L., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(9), 1599-1621. [Link]

-

The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

-

Dreher, S. D., et al. (2021). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. Journal of the American Chemical Society, 143(4), 2095-2101. [Link]

-

ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]

-

Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]

- Google Patents. (n.d.).

- Google Patents. (n.d.).

- Google Patents. (n.d.).

Sources

- 1. thieme-connect.com [thieme-connect.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. Yoneda Labs [yonedalabs.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. reddit.com [reddit.com]

- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. rtong.people.ust.hk [rtong.people.ust.hk]

- 15. westliberty.edu [westliberty.edu]

- 16. honrel.com [honrel.com]

- 17. chemicalbook.com [chemicalbook.com]

Topic: Leveraging tert-Butyl 4-chloro-2-fluorobenzoate for Modular PROTAC® Synthesis

An Application Note and Protocols from the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals in the field of targeted protein degradation.

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1][2] The design and synthesis of these heterobifunctional molecules—which consist of a POI ligand, an E3 ligase ligand, and a connecting linker—present significant synthetic challenges.[3][4] The linker, in particular, is a critical determinant of a PROTAC's efficacy, influencing the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[5][6] This application note provides a detailed guide on the strategic use of tert-Butyl 4-chloro-2-fluorobenzoate, a versatile and synthetically tractable building block, for the modular construction of PROTACs. We present detailed protocols, mechanistic insights, and workflow diagrams to empower researchers to efficiently generate diverse PROTAC libraries for accelerated drug discovery.

Introduction: The Central Role of the Linker in PROTAC Design

A PROTAC molecule's function is to act as a molecular bridge, inducing proximity between a target protein and an E3 ubiquitin ligase.[1][7] This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[8][9] While the choice of ligands for the POI and E3 ligase dictates the PROTAC's targets, the linker's length, rigidity, and attachment points are paramount for achieving optimal degradation.[3][6] An inadequate linker can prevent the formation of a stable ternary complex, rendering the PROTAC ineffective.

The empirical nature of linker design necessitates a modular synthetic approach that allows for the rapid generation and testing of multiple linker variations.[10] this compound serves as an ideal scaffold for this purpose, offering a rigid aromatic core with distinct, orthogonally addressable functional handles for linker elongation and subsequent conjugation to bioactive ligands.

Strategic Analysis of this compound

The utility of this compound in PROTAC synthesis stems from three key structural features: the tert-butyl ester protecting group, the aromatic core, and the halogen substituents. Understanding these features is crucial for designing a rational synthetic strategy.

-

Tert-Butyl Ester (Protecting Group): This group masks a carboxylic acid functionality. It is highly stable to a wide range of reaction conditions, including nucleophilic substitution and basic hydrolysis, but can be cleanly removed under acidic conditions (e.g., with trifluoroacetic acid, TFA).[11] This provides a latent carboxylic acid handle for late-stage amide bond formation with an amine-functionalized ligand.

-

Aromatic Core: The benzene ring provides a structurally rigid element within the linker, which can help pre-organize the PROTAC molecule and reduce the entropic penalty of forming the ternary complex.

-

Halogen Substituents (F and Cl): The fluorine and chlorine atoms are key handles for linker elaboration. The C-F bond at the 2-position, being ortho to the electron-withdrawing carboxylate group, is highly activated for Nucleophilic Aromatic Substitution (SNAr). This allows for the precise and regioselective introduction of nucleophiles, such as amines or alcohols, to build out the linker chain.

Caption: Key functional features of this compound.

General Synthetic Workflow

The synthesis of a PROTAC using this building block typically follows a modular, multi-step sequence. This workflow allows for the creation of a diverse set of PROTACs by varying the components at each stage.

Caption: General synthetic workflow for PROTAC assembly.

Detailed Experimental Protocols

The following protocols are provided as a robust starting point. Researchers should adapt conditions based on the specific properties of their POI/E3 ligands and linker components.

Protocol 1: Synthesis of a Boc-Protected Amine-Linker Intermediate via SNAr

This protocol describes the reaction of this compound with a commercially available Boc-protected amino-PEG-amine to create a versatile intermediate ready for coupling.

Table 1: Reagents and Materials for Protocol 1

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |

| This compound | 232.66 | 1.0 | 233 mg |

| tert-butyl (2-(2-aminoethoxy)ethyl)carbamate | 204.27 | 1.2 | 245 mg |

| Diisopropylethylamine (DIPEA) | 129.24 | 3.0 | 523 µL |

| Dimethyl Sulfoxide (DMSO) | - | - | 5 mL |

Procedure:

-

To a clean, dry 25 mL round-bottom flask, add this compound (233 mg, 1.0 mmol).

-

Add tert-butyl (2-(2-aminoethoxy)ethyl)carbamate (245 mg, 1.2 mmol, 1.2 eq).

-

Add anhydrous DMSO (5 mL) via syringe and stir to dissolve the solids.

-

Add DIPEA (523 µL, 3.0 mmol, 3.0 eq) to the reaction mixture.

-

Place the flask under a nitrogen atmosphere and heat to 80 °C with stirring.

-

Causality Check: The use of a polar aprotic solvent (DMSO) and a non-nucleophilic base (DIPEA) is critical. DMSO stabilizes the charged Meisenheimer intermediate in the SNAr mechanism, while DIPEA scavenges the HF generated without competing as a nucleophile.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting benzoate is consumed (typically 4-12 hours).

-

Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing 50 mL of water and 50 mL of ethyl acetate.

-

Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine (2 x 30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography (e.g., using a gradient of 10-50% ethyl acetate in hexanes) to yield the desired product, tert-butyl 4-chloro-2-((2-(2-((tert-butoxycarbonyl)amino)ethoxy)ethyl)amino)benzoate*.

Protocol 2: Final PROTAC Assembly

This protocol details the deprotection of the intermediate from Protocol 1 and its subsequent coupling to an amine-functionalized E3 ligase ligand, such as a derivative of pomalidomide.

Part A: tert-Butyl Ester Deprotection

-

Dissolve the purified intermediate from Protocol 1 (e.g., 1.0 mmol) in dichloromethane (DCM, 5 mL) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add trifluoroacetic acid (TFA, 5 mL) dropwise.[11]

-

Trustworthiness Note: The 1:1 DCM:TFA ratio is a standard and highly reliable condition for complete and clean removal of tert-butyl esters and Boc groups.

-

Remove the ice bath and stir the reaction at room temperature for 2-3 hours. Monitor deprotection by LC-MS.

-